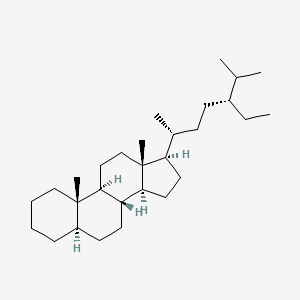

5alpha-Stigmastane

描述

属性

IUPAC Name |

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62446-14-4 | |

| Record name | Stigmastane, (5.alpha.)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Nomenclature, Isomerism, and Stereochemical Classification of 5alpha Stigmastane

Standardized IUPAC Nomenclature for 5alpha-Stigmastane

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides an unambiguous description of its molecular structure. The foundation of its name is the parent hydrocarbon, "stigmastane," which denotes a C29 steroid skeleton. The prefix "5alpha" specifies the stereochemistry at the junction of rings A and B, indicating that the hydrogen atom at carbon 5 is on the opposite side of the ring system from the angular methyl group at carbon 10.

A fully systematic IUPAC name for a specific stereoisomer of this compound is (8R,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene. nih.gov This comprehensive name precisely defines the absolute configuration of each chiral center in the molecule.

The steroid nucleus, a cyclopentanoperhydrophenanthrene ring system, forms the core of the structure. wikipedia.org The numbering of the carbon atoms in this ring system follows a standardized convention. The side chain at carbon 17 is a key feature that distinguishes different types of steranes. In the case of stigmastane (B1239390), this is a 5-ethyl-6-methylheptan-2-yl group.

| Component of IUPAC Name | Significance |

| Stigmastane | Indicates a C29 steroid hydrocarbon skeleton. |

| 5alpha | Defines the trans fusion of the A and B rings. |

| (8R,9S,10R,13R,14S,17R) | Specifies the absolute stereochemistry at the chiral centers of the steroid nucleus. |

| 17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl] | Describes the structure and stereochemistry of the side chain at carbon 17. |

| 10,13-dimethyl | Indicates the presence of methyl groups at carbons 10 and 13. |

| tetradecahydro-1H-cyclopenta[a]phenanthrene | The systematic name for the saturated tetracyclic ring system. |

Stereoisomeric Considerations and Chiral Centers within the this compound Framework

The molecular structure of this compound is characterized by a multitude of chiral centers, which are carbon atoms bonded to four different groups. This structural feature gives rise to a large number of possible stereoisomers, which are molecules with the same molecular formula and connectivity but different spatial arrangements of their atoms.

The primary chiral centers in the this compound ring system are located at carbons 5, 8, 9, 10, 13, 14, and 17. The side chain also contains chiral centers at carbons 20 and 24. The "5alpha" designation indicates that the hydrogen atom at C-5 is on the opposite side of the ring from the methyl group at C-10, resulting in a trans-fused A/B ring junction. This is in contrast to 5beta-stigmastane, where the hydrogen at C-5 is on the same side as the C-10 methyl group, leading to a cis-fused A/B ring junction.

The stereochemistry at C-14 and C-17 can also vary, leading to different isomers. For instance, the naturally occurring "alphaalpha" configuration has the hydrogen at C-14 in the alpha position and the side chain at C-17 also in the alpha position. During geological processes, this can be converted to the "betabeta" configuration. The stereochemistry at C-20 in the side chain is another source of isomerism, with the 20R and 20S configurations being significant in geochemical studies. The ratio of these isomers can be used as an indicator of the thermal maturity of sedimentary rocks and crude oils. taylorandfrancis.com

| Chiral Center | Location | Common Isomeric Forms |

| C-5 | A/B Ring Junction | 5-alpha (trans), 5-beta (cis) |

| C-8 | B/C Ring Junction | 8-beta |

| C-9 | B/C Ring Junction | 9-alpha |

| C-10 | A/B Ring Junction | 10-beta |

| C-13 | C/D Ring Junction | 13-beta |

| C-14 | C/D Ring Junction | 14-alpha, 14-beta |

| C-17 | D Ring/Side Chain Junction | 17-alpha, 17-beta |

| C-20 | Side Chain | 20R, 20S |

| C-24 | Side Chain | 24R, 24S |

Relationship of this compound to Parent Phytosterols (B1254722) and Related Steranes

This compound is not typically synthesized directly by living organisms. Instead, it is a diagenetic product, meaning it is formed over geological timescales from the alteration of precursor molecules, primarily phytosterols. Phytosterols are a group of sterols produced by plants, algae, and some fungi, where they are essential components of cell membranes. wikipedia.org

The most common C29 phytosterol precursors to this compound are β-sitosterol and stigmasterol (B192456). frontiersin.org These molecules have the same basic carbon skeleton as stigmastane but contain a hydroxyl group at the C-3 position and one or more double bonds in the ring system and/or the side chain.

The transformation of these phytosterols into this compound occurs in sedimentary environments through a series of chemical reactions. These diagenetic processes primarily involve:

Hydrogenation: The double bonds present in the phytosterol structure are saturated with hydrogen. For example, the double bond at C-5 in β-sitosterol and stigmasterol is reduced.

Dehydroxylation: The hydroxyl group at the C-3 position is removed.

Isomerization: The stereochemistry at various chiral centers can be altered due to thermal stress, leading to the formation of different stereoisomers of stigmastane. For instance, the biologically synthesized 20R configuration can isomerize to a mixture of 20R and 20S. taylorandfrancis.com

This diagenetic pathway illustrates a direct link between the biological production of phytosterols and the geological record of steranes. Because specific phytosterols are characteristic of certain groups of organisms, the presence and abundance of their corresponding steranes, like this compound, in ancient sediments and petroleum can be used as biomarkers to infer the types of organisms that were present in past environments. wikipedia.org

| Compound | Key Structural Features | Role |

| β-Sitosterol | C29 sterol, hydroxyl at C-3, double bond at C-5 | Parent phytosterol |

| Stigmasterol | C29 sterol, hydroxyl at C-3, double bonds at C-5 and C-22 | Parent phytosterol |

| This compound | C29 sterane, fully saturated | Diagenetic product |

Historical Development of this compound Structural Assignment

The journey to understanding the structure of this compound is intertwined with the broader history of steroid chemistry. The initial isolation of stigmastane's precursors dates back to the early 20th century. Investigations into the chemical constituents of Calabar beans (Physostigma venenosum) in the 1920s led to the isolation of phytosterols from which the name "stigmastane" is derived. webqc.org

The complete structural elucidation of stigmastane, including the determination of its absolute configuration, was a significant achievement that culminated in the 1950s. webqc.org This was made possible by the development and application of powerful analytical techniques. Early methods relied on classical chemical degradation, where the molecule was broken down into smaller, identifiable fragments. However, the advent of spectroscopic methods revolutionized the field of natural product chemistry.

X-ray crystallography played a pivotal role in determining the three-dimensional arrangement of atoms in the crystalline state, providing definitive proof of the tetracyclic ring system and the stereochemistry of the ring junctions. In parallel, Nuclear Magnetic Resonance (NMR) spectroscopy emerged as an indispensable tool for structural analysis in solution. NMR provided detailed information about the connectivity of atoms and their spatial relationships, allowing chemists to piece together the complex structure of stigmastane and its various isomers.

The recognition of stigmastane as a significant geochemical biomarker occurred later, during the 1970s. webqc.org Researchers in the field of petroleum geochemistry began to identify and quantify the distribution of different steranes in crude oils and source rocks, establishing their utility in understanding the origin and thermal history of petroleum.

Natural Occurrence and Ecological Distribution of 5alpha Stigmastane

Botanical Sources and Specific Plant Families Exhibiting 5alpha-Stigmastane Presence

This compound is a saturated sterane that originates from the diagenesis of phytosterols (B1254722), which are abundant in higher plants. While direct isolation of this compound from fresh plant material is uncommon due to its formation through geological processes, its precursors, primarily stigmasterol (B192456) and β-sitosterol, are widespread in the plant kingdom. nih.gov These phytosterols are integral components of plant cell membranes.

Several plant families are known to be rich sources of the precursors to this compound. These include:

Euphorbiaceae: Species such as Alchornea floribunda have been found to contain stigmastane (B1239390) steroids. researchgate.net

Apocynaceae and Sapindaceae: These families are also noted for containing stigmastane compounds. ontosight.ai

Simaroubaceae: Ailanthus altissima is a known source of stigmastane derivatives like (5α)-Stigmastane-3,6-dione. medchemexpress.com

Fabaceae (Legume Family): This family, crucial for human nutrition, contains significant amounts of phytosterols. eolss.net

Poaceae (Grass Family): As one of the most abundant plant families, grasses are a major contributor of phytosterols to the environment. eolss.netrogitex.com

Solanaceae (Nightshade Family): This family includes economically important plants that produce phytosterol precursors. rogitex.comfondation-louisbonduelle.org

The presence of these plant-derived sterols in sediments and their subsequent transformation into this compound serve as a strong indicator of terrestrial organic matter input into an environment. ijrp.org

Table 1: Plant Families with Notable Presence of this compound Precursors

| Family | Common Name | Notable Genera/Species |

|---|---|---|

| Euphorbiaceae | Spurge Family | Alchornea researchgate.net |

| Simaroubaceae | Tree of Heaven Family | Ailanthus medchemexpress.com |

| Apocynaceae | Dogbane Family | Not specified |

| Sapindaceae | Soapberry Family | Not specified |

| Fabaceae | Legume Family | Phaseolus (Beans), Glycine (Soybean) eolss.net |

| Poaceae | Grass Family | Triticum (Wheat), Oryza (Rice) eolss.netrogitex.com |

| Solanaceae | Nightshade Family | Solanum (Potato, Tomato) rogitex.comfondation-louisbonduelle.org |

Mycological, Algal, and Other Microbial Productions of this compound and Precursors

While higher plants are the primary source of stigmastane precursors, certain microorganisms also contribute to the production of these and related compounds. Fungi, particularly those living in marine and terrestrial environments, can produce a variety of sterols. nih.gov Some fungi are known to be pathogenic to microalgae and can influence the microalgal community structure. nih.gov

Marine microalgae are significant producers of various sterols, although they are more commonly associated with cholesterol and other specific types of sterols rather than high concentrations of stigmasterol. nih.gov However, the interaction between fungi and microalgae can lead to the production of unique metabolites. nih.gov

Bacteria also play a crucial role, not in the primary production of stigmasterol, but in the diagenetic processes that convert sterols into stable hydrocarbons like this compound in sedimentary environments. nih.gov For instance, sulfate-reducing bacteria are common in marine sediments where these transformations occur. nih.gov

Environmental Presence and Distribution Patterns of this compound in Ecosystems (e.g., Sediments, Soils)

This compound is a common constituent of organic matter in various environmental settings, particularly in soils and sediments. Its distribution is closely linked to the input of terrestrial and, to a lesser extent, marine organic matter.

In soils, the concentration and distribution of compounds like this compound can vary depending on factors such as proximity to industrial or agricultural areas, which can influence the types of organic pollutants present. researchgate.net The presence of this compound and other steranes in soil can indicate the historical accumulation of plant-derived organic matter.

Marine and lacustrine sediments are significant sinks for this compound. nasa.gov Its presence in these environments is a reliable indicator of terrigenous input. scielo.br For example, the abundance of β-sitosterol, a direct precursor to this compound, in marine sediments near mangrove forests points to the significant contribution of vascular plants from those ecosystems. scielo.br The concentration of these biomarkers can vary spatially, reflecting different sources and depositional conditions. mdpi.com For instance, in some arctic marine sediments, the contribution of ancient organic matter, including steranes, has been found to be substantial. researchgate.net

Geographic and Biogeographic Variations in this compound Occurrence and Related Biomarkers

The occurrence and relative abundance of this compound and its precursors can exhibit significant geographic and biogeographic variations. These differences are influenced by the local flora, climate, and depositional environment.

For example, studies in the Barents Sea and the northern Timan-Pechora Basin have used the relationship between stigmastane and other biomarkers to understand the types and distributions of source rocks for petroleum. researchgate.net In the Amazon Basin, the analysis of steranes in the Barreirinha Formation has provided insights into the paleoenvironment of this major petroleum source rock. scielo.br

The ratio of different steranes, such as the C29/C27 sterane ratio, can also vary geographically and provide clues about the dominant types of organic matter input. A higher proportion of C29 steranes like this compound is typically associated with terrestrial higher plants. ijrp.org

Paleoenvironmental and Geochemical Significance of this compound as a Biomarker

This compound is a powerful biomarker in paleoenvironmental and geochemical studies. Biomarkers, or "molecular fossils," provide valuable information about past life and environmental conditions. fiveable.me The persistence of these organic compounds in sediments and rocks allows scientists to reconstruct ancient ecosystems and geological processes. fiveable.mersc.org

The presence and abundance of this compound help to:

Trace Organic Matter Sources: As this compound is primarily derived from higher plants, its presence in ancient sediments is a strong indicator of terrestrial input into the depositional environment. ijrp.org

Reconstruct Paleoenvironments: The ratio of this compound to other steranes and hopanes (biomarkers for bacteria) can provide information about the relative contributions of different types of organisms to the organic matter. scielo.br This can help in characterizing the depositional setting as marine, lacustrine, or deltaic.

Assess Thermal Maturity: During diagenesis, the stereochemistry of steranes changes with increasing temperature. The conversion of biologically produced sterols into the more thermally stable this compound is part of this process. csic.es The ratio of different isomers of stigmastane can therefore be used to assess the thermal maturity of source rocks in petroleum exploration. csic.es

For example, the analysis of sterol diagenesis in a peat core from Kamchatka, Russia, revealed changes in the paleoenvironment over thousands of years. esf.edu The transformation of β-sitosterol to stigmastane and its derivatives indicated shifts between oxidizing and reducing conditions, which correlated with changes in carbon accumulation rates. esf.edu

Biosynthetic Pathways and Metabolic Transformations of 5alpha Stigmastane

Precursor Elucidation and Early Sterol Pathway Contributions to 5alpha-Stigmastane Synthesis (e.g., Mevalonate (B85504) Pathway, Squalene (B77637) Cyclization)

The biosynthesis of this compound, a saturated tetracyclic triterpene, originates from fundamental metabolic pathways responsible for producing isoprenoid precursors. ontosight.ai In most eukaryotes, this process begins with the mevalonate (MVA) pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP). nih.govasm.org In plants and some other organisms, an alternative route, the methylerythritol 4-phosphate (MEP) pathway, located in the plastids, also contributes to the pool of IPP and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.comnih.gov

These five-carbon isoprenoid units are sequentially condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by the enzyme squalene synthase to produce the 30-carbon linear hydrocarbon, squalene. oup.combiocyclopedia.com The formation of the sterol nucleus is initiated by the action of squalene epoxidase, which introduces an oxygen atom to form 2,3-oxidosqualene (B107256). oup.comnih.govfrontiersin.org

The cyclization of 2,3-oxidosqualene is a critical branching point in sterol biosynthesis. nih.gov In photosynthetic organisms like plants, the primary enzyme catalyzing this step is cycloartenol (B190886) synthase (CAS). frontiersin.orgnih.govmdpi.com This enzyme directs the folding and cyclization of 2,3-oxidosqualene into cycloartenol, the first cyclic precursor in the pathway leading to phytosterols (B1254722), including the eventual parent sterols of this compound. mdpi.comresearchgate.net This contrasts with the pathway in animals and fungi, which typically utilize lanosterol (B1674476) synthase (LAS) to produce lanosterol as the initial cyclic intermediate. oup.comfrontiersin.org Cycloartenol, therefore, stands as the key protosterol from which the complex side chain of stigmastane (B1239390) is ultimately built.

Enzymatic Mechanisms and Gene Expression Regulating this compound Biosynthesis (e.g., Oxidosqualene Cyclases, Sterol Methyltransferases)

The conversion of the initial precursor, cycloartenol, to the direct precursors of this compound involves a series of highly specific enzymatic reactions. The enzymes responsible for these transformations are encoded by specific genes whose expression is tightly regulated.

Oxidosqualene Cyclases (OSCs): As established, cycloartenol synthase (CAS), a type of oxidosqualene cyclase, is the pivotal enzyme that initiates the phytosterol pathway in plants by forming cycloartenol. nih.govmdpi.com The expression of CAS genes (e.g., CAS1 in Arabidopsis thaliana) is fundamental for providing the necessary sterol framework. mdpi.com

Sterol Methyltransferases (SMTs): A defining feature of stigmastane is the C24-ethyl group on its side chain. This structure is the result of two successive methylation reactions catalyzed by sterol methyltransferases (SMTs), which use S-adenosyl-L-methionine (AdoMet) as the methyl donor. frontiersin.orgacs.org

SMT1: This enzyme catalyzes the first methylation step, transferring a methyl group to the C24 position of the sterol side chain. frontiersin.org

SMT2: Following the action of SMT1 and other modifying enzymes, SMT2 catalyzes a second methylation, leading to the formation of the C24-ethyl group characteristic of stigmastane-type sterols like β-sitosterol and stigmasterol (B192456). researchgate.netresearchgate.net The SMT2 enzyme is therefore critical for diverting intermediates specifically towards the C29 stigmastane backbone. researchgate.netnih.gov

Other Key Enzymes:

Cyclopropyl (B3062369) Sterol Isomerase (CPI): This enzyme is required to open the cyclopropane (B1198618) ring of cycloartenol, a mandatory step in the biosynthesis of all major phytosterols. frontiersin.org

Sterol C-22 Desaturase (CYP710A): This enzyme introduces a double bond at the C-22 position, converting β-sitosterol into stigmasterol, one of the direct precursors that can be reduced to form this compound. frontiersin.orgresearchgate.net

Sterol Reductases: A series of reductase enzymes are responsible for saturating various double bonds in both the sterol nucleus and the side chain to ultimately yield the fully saturated this compound structure. frontiersin.org

The coordinated expression of genes encoding these enzymes, including CAS, SMT1, SMT2, and various desaturases and reductases, dictates the flow of intermediates through the pathway and determines the final profile of phytosterols within an organism.

Isotopic Tracing and Pathway Mapping Methodologies for this compound Biosynthesis

The elucidation of complex biosynthetic pathways, such as that of this compound, relies heavily on sophisticated analytical techniques, particularly isotopic tracing. These methods allow researchers to follow the metabolic fate of specific atoms from simple precursors to complex final products. elifesciences.orgnih.gov

Stable Isotope Labeling: This is a cornerstone methodology where organisms or cell cultures are supplied with precursors enriched with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). elifesciences.orgnih.gov Commonly used labeled precursors include ¹³C-glucose, deuterium oxide (D₂O), and specifically labeled mevalonate (MVL). biocyclopedia.comelifesciences.orgpnas.org As these labeled precursors are metabolized, the isotopes are incorporated into the intermediates and final products of the pathway.

Analytical Detection:

Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to separate the various sterols and analyze their mass-to-charge ratio. biocyclopedia.comelifesciences.org The increase in mass due to the incorporated isotopes allows for the identification of compounds derived from the labeled precursor and helps map the sequence of reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When precursors with isotopes like ¹³C are used, NMR can provide detailed information about the exact position of the label within the final molecule's structure, which is invaluable for confirming reaction mechanisms. pnas.org

Pathway Flux Analysis: By measuring the rate and pattern of isotope incorporation over time, researchers can perform metabolic flux analysis. elifesciences.orgnih.gov This quantitative approach, which can involve methods like Mass Isotopomer Distribution Analysis (MIDA), reveals the relative activity or "flux" through different branches of the pathway. mdpi.com These techniques have been instrumental in mapping cholesterol biosynthesis and are directly applicable to unraveling the intricacies of phytosterol production, including that of this compound. elifesciences.orgnih.govresearchgate.net

Catabolic and Derivatization Pathways of this compound in Biological Systems

Once synthesized, this compound and its precursor phytosterols are not metabolically inert. They can undergo various catabolic (breakdown) and derivatization reactions in different biological systems.

In animals, ingested phytosterols like sitosterol (B1666911) (a precursor to stigmastane) are poorly absorbed from the intestine. sochob.cl Those that are not absorbed pass to the colon, where they can be metabolized by the gut microbiota. europa.eu Bacterial catabolism can break down the sterol side chain and nucleus, potentially leading to the formation of other steroid compounds. Research has shown that phytosterol catabolism in certain bacteria, like Mycobacterium neoaurum, can be engineered to produce valuable steroid drug precursors such as 4-androstenedione (4-AD). nih.gov

In addition to complete breakdown, this compound can be chemically modified or derivatized. These derivatization pathways lead to a variety of related compounds with distinct properties and biological roles. Examples of such derivatives found in nature or synthesized for research include:

(3β,5α,6β,24R)-Stigmastane-3,5,6-triol: A hydroxylated derivative isolated from plant sources. nih.gov

Stigmastane-3,6-dione: A dione (B5365651) derivative also found in plants like Astragalus hoantchy. chemfaces.com

Stigmast-4-en-3-one: An unsaturated ketone derivative of the stigmastane backbone. cymitquimica.com

Phytosterols can also undergo oxidative degradation, particularly during food storage, leading to the formation of oxidized sterols ("oxyphytosterols"), such as 7-hydroxy and epoxy derivatives. researchgate.net Furthermore, synthetic chemistry has been employed to create a wide array of stigmastane derivatives to explore their potential biomedical applications. nih.govresearchgate.net

Comparative Biosynthesis of this compound with Related Phytosterols and Steranes Across Organisms

The biosynthetic pathway leading to this compound is a variation on a theme that has been adapted throughout the eukaryotic domain, resulting in a diverse array of sterols.

Comparison with Cholesterol and Ergosterol (B1671047): The most significant divergence in sterol biosynthesis occurs after the formation of 2,3-oxidosqualene. oup.com

Plants: Primarily use cycloartenol synthase (CAS) to form cycloartenol, which is the gateway to phytosterols like campesterol (B1663852), stigmasterol, and sitosterol (the direct unsaturated precursors to this compound). frontiersin.orgresearchgate.net

Animals and Fungi: Use lanosterol synthase (LAS) to form lanosterol, which is the precursor to cholesterol in animals and ergosterol in fungi. frontiersin.orgpnas.org

This initial cyclization product dictates the subsequent enzymatic modifications required to form the final sterols. While the pathways are distinct, some organisms, including the plant Arabidopsis thaliana, have been shown to possess dual pathways, capable of producing both cycloartenol and lanosterol, indicating a more complex evolutionary history of sterol synthesis than previously thought. frontiersin.orgpnas.org

Comparison within Phytosterols: Plants and algae produce a rich mixture of phytosterols. The stigmastane backbone is a C29 sterol, characterized by a C24-ethyl group. This is distinct from other major phytosterols like campesterol (a C28 sterol with a C24-methyl group). This diversity is generated by the interplay of sterol methyltransferases (SMTs). frontiersin.orgresearchgate.net While SMT1 is responsible for the first methylation, the presence and action of SMT2 are required for the second methylation that produces the C29 stigmastane side chain. researchgate.netresearchgate.net Fungi, which produce C28 ergosterol, typically only possess the SMT1-type activity. nih.gov

Comparison with Steranes: Steranes are the fully saturated hydrocarbon remnants of sterols found in geological sediments and petroleum. This compound is itself a sterane. wikipedia.org The biosynthesis of steranes is a geochemical process (diagenesis) rather than a direct biological one. Over geological time, under conditions of heat and pressure, the functional groups (like hydroxyl groups and double bonds) of biological sterols (e.g., β-sitosterol) are removed, leaving the stable, saturated carbon skeleton. Therefore, the presence of specific steranes like stigmastane in ancient rock formations serves as a crucial biomarker, providing evidence for the existence of early eukaryotes, particularly algae, in the distant past. wikipedia.org

Advanced Structural Elucidation and Conformational Analysis of 5alpha Stigmastane

Spectroscopic Techniques for Defining Stereochemistry and Conformational Preferences of 5alpha-Stigmastane (e.g., Advanced NMR, CD Spectroscopy)

Spectroscopic methods are fundamental to understanding the complex stereochemistry and conformational dynamics of this compound. Advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are particularly powerful in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for assigning the proton (¹H) and carbon (¹³C) signals and for determining the relative stereochemistry of the molecule.

¹H NMR: The chemical shifts and coupling constants of the angular methyl protons (C-18 and C-19) and the methine protons within the steroid nucleus provide significant information about the conformation of the ring system. In this compound, the A/B rings are in a trans-fused configuration, which enforces a relatively rigid, chair-like conformation for both rings. This is reflected in the observed coupling constants.

¹³C NMR: The chemical shifts of the carbon atoms are highly sensitive to their local electronic and steric environment. The ¹³C NMR spectrum for this compound and its derivatives has been documented, providing a fingerprint for the carbon skeleton. nih.govnih.govspectrabase.com For instance, the chemical shift of C-5 in the 5α-series is distinctly different from that in the 5β-series, allowing for unambiguous assignment of the A/B ring junction stereochemistry.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining through-space proximities between protons, which helps to define the stereochemistry of the nucleus and the conformation of the flexible side chain.

Studies on various stigmastane (B1239390) derivatives have utilized these advanced NMR techniques to fully elucidate their structures. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right-circularly polarized light by chiral molecules. ntu.edu.sgjascoinc.com Since this compound possesses multiple chiral centers, it is optically active. CD spectroscopy is particularly useful for:

Determining Absolute Configuration: The sign and intensity of Cotton effects in a CD spectrum can be correlated with the absolute configuration of the molecule or specific chromophores within it. jascoinc.com For stigmastane derivatives containing chromophoric groups (e.g., ketones, double bonds), the CD spectrum provides invaluable information about the local stereochemical environment of the chromophore. researchgate.net

X-ray Crystallography and Diffraction Studies for this compound and Its Derivatives

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. researchgate.netnih.govnih.gov While obtaining a single crystal of the parent hydrocarbon this compound suitable for X-ray diffraction can be challenging, numerous studies on its derivatives have been successful. researchgate.netnb.rs

These studies provide invaluable, direct insight into the core this compound framework, confirming key conformational features:

Ring Conformation: The cyclohexane (B81311) rings (A, B, and C) of the steroid nucleus adopt stable chair conformations. The cyclopentane (B165970) D-ring typically adopts an envelope or half-chair conformation.

Ring Junctions: The trans-fusion of the A/B and C/D rings and the cis-fusion of the B/C rings are unequivocally confirmed. This results in the characteristic flattened, relatively rigid structure of the steroid nucleus.

Absolute Stereochemistry: X-ray analysis of a derivative, especially when a heavy atom is present, can determine the absolute configuration of all stereocenters, validating assignments made by other techniques.

Side-Chain Conformation: In the crystalline state, the aliphatic side chain adopts a specific, low-energy conformation, often an extended zig-zag arrangement, although packing forces in the crystal can influence this.

By analyzing the crystal structures of a variety of derivatives, a comprehensive picture of the preferred conformational space of the this compound skeleton can be constructed.

Computational Chemistry Approaches for this compound Conformation, Energetics, and Spectroscopic Prediction

Computational chemistry has emerged as a powerful tool to complement experimental data in the structural analysis of complex molecules like this compound. naturalproducts.net These methods allow for the exploration of structural possibilities and energetic landscapes that may be difficult to probe experimentally.

Conformational Searching: Molecular mechanics and quantum mechanics calculations can be used to identify low-energy conformations of the flexible side chain and to confirm the stability of the chair conformations of the steroid rings.

Energetics: The relative energies of different conformers and stereoisomers can be calculated, providing insight into their relative populations at equilibrium. This is particularly important for the flexible side chain, which can adopt multiple conformations.

Spectroscopic Prediction: A key application of computational chemistry is the prediction of spectroscopic properties. For example, quantum chemical calculations can predict NMR chemical shifts and coupling constants. More advanced methods can calculate the entire Electronic Circular Dichroism (ECD) spectrum from first principles. researchgate.net By comparing the calculated spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned.

The following table presents some computed properties for this compound, highlighting the data that can be generated through computational approaches. nih.gov

| Property | Value | Method |

| Molecular Weight | 400.7 g/mol | PubChem 2.1 |

| XLogP3 | 11.9 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 0 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 5 | Cactvs 3.4.8.18 |

| Exact Mass | 400.406901659 Da | PubChem 2.1 |

| Monoisotopic Mass | 400.406901659 Da | PubChem 2.1 |

| Topological Polar Surface Area | 0 Ų | Cactvs 3.4.8.18 |

| Heavy Atom Count | 29 | Cactvs 3.4.8.18 |

Table generated from data available on PubChem. nih.gov

Analysis of Side-Chain Stereochemistry and Its Implications for this compound Structure

IUPAC Nomenclature: The stereochemistry at positions C-20 and C-24 is designated using the R/S system, as recommended by IUPAC for steroid nomenclature. qmul.ac.uk For example, the common isomer is often referred to as (24R)-5α-stigmastane. nist.gov

Distinguishing Epimers: Differentiating between C-24 epimers (R vs. S) can be challenging as they often exhibit very similar ¹H and ¹³C NMR spectra. researchgate.net However, subtle differences in chemical shifts, particularly for carbons near the chiral center (C-23, C-24, C-25, C-28), can be resolved with high-field NMR. In some cases, derivatization or comparison with synthetic standards is necessary for unambiguous assignment. researchgate.net

Chemical Synthesis and Derivatization Strategies for 5alpha Stigmastane and Its Analogues

Total Synthesis Methodologies for 5alpha-Stigmastane and Stereoselective Control

The total synthesis of a sterically complex molecule such as this compound, which has a defined three-dimensional structure, is a formidable task. scripps.edu Such an endeavor relies on the core principles of retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available starting materials. organic-chemistry.org A key challenge in the synthesis of any steroid is the precise control over its stereochemistry. ethz.ch

Semisynthetic Approaches to this compound from Natural Precursors

Due to the complexity of total synthesis, semisynthesis from abundant, structurally similar natural products is a more common and practical approach for producing this compound and its derivatives. The most prominent precursors are the plant sterols (phytosterols) stigmasterol (B192456) and β-sitosterol. nih.govwikipedia.org

From Stigmasterol: Stigmasterol is an ideal starting material as it already contains the basic stigmastane (B1239390) carbon skeleton. ontosight.aiwikipedia.org The primary challenge is the selective reduction of the two double bonds: one in the steroidal nucleus (at C-5) and one in the side chain (at C-22). A common strategy involves:

Protection of the Δ⁵ double bond: To prevent its reduction during the hydrogenation of the side chain, the Δ⁵ bond is often protected. One method is through epoxidation, reacting the sterol with an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 5α,6α- and 5β,6β-epoxides. nih.govacs.org

Selective Hydrogenation of the Side Chain: With the core double bond protected, the Δ²² double bond in the side chain can be selectively hydrogenated using a catalyst like palladium on carbon (Pd/C). This step converts the stigmast-22-ene side chain into the saturated ethyl-cholestane side chain characteristic of stigmastane. nih.gov

Reduction of the Core and Deprotection: The final step involves the reduction of the C-5 position to establish the 5α-configuration and removal of any protecting groups. For instance, if an epoxide was formed, subsequent reductive opening can yield the desired stereochemistry. Complete reduction of a Δ⁵-sterol often yields a mixture of 5α- and 5β-isomers, requiring careful selection of reaction conditions and catalysts to maximize the yield of the desired 5α-stigmastane product. nih.gov

From β-Sitosterol: β-Sitosterol is another excellent precursor, as its side chain is already saturated, matching that of this compound. foodb.ca The synthesis is therefore more direct, primarily involving the stereoselective reduction of the Δ⁵ double bond to create the 5α (A/B trans) ring junction. This is typically achieved through catalytic hydrogenation.

Preparation of Isotopically Labeled this compound for Metabolic and Mechanistic Studies

Isotopically labeled compounds, where one or more atoms are replaced by a heavy isotope (e.g., deuterium (B1214612) ²H or carbon-¹³C), are indispensable tools in research. cdnisotopes.com They are used as internal standards for quantitative analysis by mass spectrometry and to trace the metabolic fate of molecules in biological systems. cdnisotopes.comimist.ma

The synthesis of labeled this compound can be achieved through several methods:

Use of Labeled Precursors: This strategy involves incorporating the isotope at an early stage of the synthesis. For example, a ¹³C label could be introduced by using a labeled alkylating agent during the construction of the steroid side chain in a total synthesis or a semisynthetic route. imist.manih.gov

Hydrogen-Isotope Exchange Reactions: For deuterium labeling, a common method is to exchange hydrogen atoms on the finished molecule with deuterium. This can be done by treating the compound with a deuterium source, such as deuterium gas (D₂) or deuterated solvents (like D₂O), often in the presence of a metal catalyst. researchgate.net This method's success depends on the specific positions to be labeled, as some protons are more readily exchanged than others.

These labeled analogues retain the chemical properties of the original molecule but are easily distinguishable by their mass, making them powerful tracers.

Synthesis of Novel this compound Derivatives and Steroidal Analogues for Research Purposes

Modifying the this compound skeleton to create novel derivatives is a major focus of research, often aimed at discovering new biologically active compounds. nih.govresearchgate.net Synthesis typically starts from functionalized precursors like stigmasterol and involves a variety of chemical transformations.

Researchers have successfully synthesized a range of derivatives, including:

Oxygenated Derivatives: A variety of oxidized derivatives have been prepared from stigmasterol. These include epoxides, diols, and triols, created through reactions like epoxidation with m-CPBA and subsequent ring-opening. acs.org For example, a (22R,23R)-2α,3α,22,23-diepoxy-5α-hydroxy-stigmastan-6-one, a brassinosteroid analogue, has been synthesized from stigmasterol in a multi-step process. researchgate.netresearchgate.net

Ester Derivatives: New ester analogues have been created by reacting steroidal precursors with compounds like methyl salicylate. nih.gov This has led to the synthesis of salicyloyloxy and 2-methoxybenzoyloxy stigmastane derivatives, which have been evaluated for various biological activities. nih.govresearchgate.net

Alkylated Derivatives: For specialized research, such as the study of geological biomarkers, specific alkylated analogues like 4α-methyl-5α-stigmastane have been synthesized. upenn.edu

The table below summarizes a selection of synthesized derivatives and their precursors.

| Derivative Name | Precursor(s) | Key Reagents/Reaction Type | Reference(s) |

| 5α,6α-Epoxystigmast-22-en-3β-ol | Stigmasterol | m-CPBA (Epoxidation) | acs.org |

| Salicyloyloxy stigmastane derivative | Stigmastane precursor, Methyl salicylate | Microwave-assisted synthesis | nih.gov |

| Stigmastane-3β,5,6,22,23-pentol | Stigmasterol | Multi-step oxidation/reduction | researchgate.net |

| (22R,23R)-2α,3α,22,23-Diepoxy-5α-hydroxy-stigmastan-6-one | Stigmasterol | Multi-step synthesis | researchgate.netresearchgate.net |

| 4α-Methyl-5α-stigmastane | - | - | upenn.edu |

This table is representative and not exhaustive of all synthesized derivatives.

Development of Green Chemistry Approaches for this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to steroid synthesis to develop more sustainable and efficient methods. researchgate.netingentaconnect.com These approaches aim to reduce waste, minimize the use of hazardous materials, and lower energy consumption. researchgate.net

Key green chemistry strategies relevant to stigmastane synthesis include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in the synthesis of stigmastane derivatives. nih.govresearchgate.net Compared to conventional heating methods, microwave-assisted reactions often result in dramatically shorter reaction times, higher product yields, and can sometimes be performed without a solvent. nih.govresearchgate.net For instance, the synthesis of salicyloyloxy and 2-methoxybenzoyloxy stigmastane derivatives was shown to be more efficient using microwave assistance. nih.govdntb.gov.ua

Alternative Solvents and Catalysts: Green approaches encourage replacing hazardous organic solvents with more environmentally benign alternatives. ingentaconnect.com Furthermore, the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a core principle being applied to steroid chemistry. researchgate.netresearchgate.net

Biocatalysis and Microbial Transformations: Although outside the scope of purely chemical synthesis, it is noteworthy that biocatalytic methods, using enzymes or whole microorganisms, are being developed for steroid modifications. researchgate.net These methods offer high selectivity under mild conditions and represent a promising frontier for green steroid production. nih.gov

These sustainable methodologies are critical for making the synthesis of complex molecules like this compound and its analogues more economically viable and environmentally responsible. researchgate.netresearchgate.net

Advanced Analytical Methodologies for 5alpha Stigmastane in Complex Biological and Environmental Samples

Chromatographic-Mass Spectrometric Techniques for Quantitative Analysis of 5alpha-Stigmastane (e.g., GC-MS/MS, LC-MS/MS)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for the quantitative analysis of this compound. Their high selectivity and sensitivity are crucial for analyzing trace levels of this biomarker in complex samples.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is the premier technique for analyzing steranes in geochemical and environmental samples like crude oils and sediments. waters.comresearchgate.net It operates in a mode known as Selected Reaction Monitoring (SRM), or Multiple Reaction Monitoring (MRM), which provides exceptional selectivity. wikipedia.orgcuni.cznih.gov In an SRM experiment, the first mass spectrometer (Q1) is set to select the molecular ion (the precursor ion) of this compound (m/z 400.7). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor only a specific, characteristic fragment ion (the product ion). cuni.czsrmatlas.org This two-stage filtering process significantly reduces chemical noise, allowing for the detection of biomarkers at very low concentrations that would be obscured in standard GC-MS analysis. waters.com For steranes, characteristic fragment ions often include m/z 217 and 218, which correspond to the sterane nucleus after the loss of the side chain. researchgate.netmdpi.com

Table 1: Illustrative GC-MS/MS (SRM) Transitions for Sterane Analysis

| Analyte Class | Precursor Ion (m/z) | Product Ion (m/z) | Application Notes |

| C29 Steranes (e.g., this compound) | 400 | 217 | Standard transition for monitoring the sterane core structure. |

| C29 Steranes (e.g., this compound) | 400 | 218 | Alternative transition, useful for confirmation and avoiding interferences. |

| C27 Steranes (e.g., Cholestane) | 372 | 217 | Monitors for cholestane-type biomarkers, often analyzed alongside stigmastane (B1239390). |

| C28 Steranes (e.g., Ergostane) | 386 | 217 | Monitors for ergostane-type biomarkers, indicating different biological precursors. |

Note: These values are representative. Optimal transitions must be determined empirically for the specific instrument and matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation and Extraction Protocols for this compound from Diverse Matrices for Research (e.g., Plant Tissues, Sediments, Microbial Cultures)

The extraction of this compound from its matrix is a critical step that dictates the accuracy and reliability of the final analysis. Protocols vary significantly depending on the sample type.

Sediments and Geological Samples: The standard procedure involves crushing the dried sample followed by solvent extraction, typically using a Soxhlet apparatus or ultrasonication with solvents like a dichloromethane:methanol mixture. geoscienceworld.orgcup.edu.cn The resulting total lipid extract is then fractionated using column chromatography (often with silica (B1680970) gel and/or alumina) to separate the compounds into aliphatic (saturated), aromatic, and polar fractions. mdpi.comgeoscienceworld.org this compound is collected in the aliphatic fraction, which is then concentrated and analyzed by GC-MS. For crude oils, an initial step involves precipitating the asphaltenes with a non-polar solvent like n-hexane or n-pentane. waters.commdpi.com

Plant Tissues: Phytosterols (B1254722) and their saturated derivatives can be extracted from plant material using various solvents, including ethanol, or through methods like supercritical fluid extraction (SFE) with CO2. nih.gov For plant oils, a common and traditional method is saponification, where the sample is heated with an alcoholic potassium hydroxide (B78521) solution. rsc.org This process hydrolyzes the triglycerides, and the unsaponifiable matter, which contains the sterols and steranes, is then extracted with a non-polar solvent.

Microbial Cultures: For microbial samples, lipids are typically extracted from centrifuged cell pellets. A widely used method is the Bligh-Dyer extraction, which employs a monophasic mixture of methanol:dichloromethane:water to efficiently extract lipids from the cellular matrix. elifesciences.org After extraction, the organic phase is separated, washed, and dried. Depending on the subsequent analysis, the sterols within the extract may be derivatized (e.g., acetylation or silylation) to improve their chromatographic properties prior to GC-MS analysis. frontiersin.org

Table 2: Comparison of Extraction Protocols for this compound

| Matrix | Key Extraction Steps | Typical Solvents | Subsequent Cleanup |

| Sediments/Rocks | Soxhlet extraction or Sonication | Dichloromethane/Methanol | Column Chromatography (Silica/Alumina) |

| Plant Oils | Saponification (alkaline hydrolysis) | Ethanolic KOH, Hexane | Liquid-liquid extraction |

| Plant Tissues | Maceration or Supercritical Fluid Extraction (SFE) | Ethanol, Supercritical CO2 | Solid Phase Extraction (SPE) |

| Microbial Cells | Bligh-Dyer Extraction | Methanol/Dichloromethane/Water | Phase separation, Derivatization |

Spectroscopic Quantification and Imaging Techniques for this compound Distribution (e.g., FT-IR, Raman Spectroscopy)

While mass spectrometry is the gold standard for quantification, spectroscopic techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy serve as valuable complementary tools, primarily for identification and structural characterization rather than precise quantification in complex mixtures.

FT-IR Spectroscopy: FT-IR has been used to identify structural features of sterol derivatives. Studies on related compounds have shown that FT-IR can detect differences in the sterane skeleton, such as the presence of specific functional groups or ring structures. nih.gov However, in a complex matrix, the overlapping signals from numerous other organic molecules make it challenging to quantify a specific, non-polar compound like this compound without extensive purification.

Raman Spectroscopy: Raman spectroscopy has been investigated as a non-destructive tool for detecting organic biomarkers, including steranes, in geological contexts, such as in the search for life on other planets. researchgate.netnih.gov Its key advantage is its ability to analyze samples with minimal preparation. For terrestrial applications, Raman spectroscopy can act as a rapid screening tool. royalsocietypublishing.org It can be used to identify samples containing thermally immature organic matter, which are more likely to contain preserved biomarkers like steranes. This allows researchers to prioritize samples for more detailed and time-consuming analysis by GC-MS/MS, thereby optimizing analytical resources. royalsocietypublishing.org Direct quantification or chemical imaging of this compound in a complex biological or sediment matrix remains a significant challenge due to its low concentration and weak Raman signal compared to the surrounding matrix.

Isotopic Ratio Analysis of this compound for Source Apportionment and Paleoecological Reconstruction

Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to determine the origin of organic molecules and reconstruct past environmental conditions. niwa.co.nztersusenv.com The method involves coupling a gas chromatograph to a combustion interface and then to an Isotope Ratio Mass Spectrometer (GC-C-IRMS). ucdavis.eduenviro.wiki This setup allows for the measurement of the stable carbon isotope ratio (¹³C/¹²C, expressed as δ¹³C) of individual compounds, including this compound, as they elute from the GC column.

The δ¹³C value of this compound acts as a fingerprint of its biological precursor and the photosynthetic pathway of that organism. For example, the precursor to stigmastane, β-sitosterol, is abundant in terrestrial higher plants (C3 plants), which have a distinct δ¹³C signature compared to marine algae or C4 plants. mdpi.com By analyzing the δ¹³C of this compound in sediments, researchers can:

Apportion Sources: Differentiate between terrestrial and marine organic matter input into an aquatic system. aaqr.org

Reconstruct Paleoenvironments: Infer changes in vegetation, climate, and depositional environments over geological time.

Trace Pollution: Identify the sources of hydrocarbon contamination, as steranes from crude oil have different isotopic signatures than modern biogenic sources. copernicus.org

Table 3: Representative δ¹³C Values for Major Carbon Sources Relevant to Sterane Analysis

| Carbon Source Category | Typical δ¹³C Range (‰) | Relevance to this compound |

| C3 Terrestrial Plants | -32 to -22 | Primary source of precursor sterols (e.g., β-sitosterol). mdpi.com |

| C4 Terrestrial Plants | -17 to -9 | Different isotopic signature; can be used to trace grass-dominated ecosystems. |

| Marine Algae (Phytoplankton) | -22 to -18 | A major source of other sterols; helps distinguish marine vs. terrestrial input. |

| Fossil Fuels (Crude Oil) | -35 to -24 | Source of petrogenic steranes in pollution studies. mdpi.comcopernicus.org |

| Biomass Burning | -28 to -25 | Can be a source of aerosolized organic matter containing sterols. aaqr.orglu.se |

Note: Values are approximate and can vary based on species, environmental conditions, and diagenetic processes.

Automation and High-Throughput Screening Methods for this compound Analysis

As the demand for biomarker analysis grows, there is a continuous drive toward automation and higher throughput.

Automation: Full automation in geochemical analysis is becoming more common. This includes automated sample preparation units that can handle drying, crushing, and pulverizing of geological samples. sgs.com In the analytical laboratory, fully automated LC-GC instruments have been developed that can perform online fractionation and analysis of oils, reducing manual labor and potential for contamination. rsc.org Autosamplers for both GC and LC systems are standard, allowing for unattended analysis of large batches of samples prepared in parallel.

High-Throughput Screening (HTS): While HTS is a well-established paradigm in drug discovery, its application in environmental and geochemical analysis is adapted to mean rapid screening. The goal is to quickly identify samples of interest from a large set. Techniques like Solid-Phase Microextraction (SPME) coupled with GC-MS have been explored for the rapid screening of phytosterols, offering a faster alternative to traditional liquid-liquid extraction. unige.ch As mentioned previously, Raman spectroscopy can also serve as a rapid, non-destructive screening method to pre-select sediments that are likely to yield valuable biomarker data from more intensive GC-MS/MS analysis. royalsocietypublishing.org These methods help to streamline the analytical workflow, focusing resources on the most promising samples.

Ecological and Mechanistic Roles of 5alpha Stigmastane in Biological Systems Excluding Clinical Human Aspects

5alpha-Stigmastane as a Component of Plant Cell Membranes and Its Structural Significance in Membrane Stability and Function

This compound, a saturated sterol, is a derivative of β-sitosterol, one of the most abundant phytosterols (B1254722) in plants. wikipedia.org Phytosterols, in general, are integral structural components of plant cell membranes, where they play a crucial role analogous to that of cholesterol in animal cell membranes. wikipedia.org They are essential for all eukaryotes. wikipedia.org Within the phospholipid bilayer, these sterol molecules are oriented with their hydroxyl group close to the polar head groups of the phospholipids and their hydrophobic ring system and side chain aligned with the fatty acyl chains.

This intercalation has profound effects on the physical properties of the membrane. Plant sterols, including the precursors to this compound, regulate membrane fluidity and permeability. wikipedia.org At temperatures above the phase transition, they decrease membrane fluidity and increase mechanical stability by ordering the acyl chains of the phospholipids. Conversely, at low temperatures, they prevent the membrane from becoming too rigid by disrupting the tight packing of the phospholipid tails. This dual regulatory function is vital for maintaining membrane integrity and ensuring the proper function of membrane-bound enzymes and transport proteins across a range of environmental conditions. The structure of phytosterols, including the ethyl group at the C-24 position characteristic of stigmastane (B1239390) precursors, is thought to enhance membrane cohesion, making plant membranes less sensitive to temperature variations compared to animal membranes. researchgate.net

Role of this compound in Plant Stress Responses and Adaptive Mechanisms (e.g., Abiotic Stress Tolerance)

The regulation of membrane fluidity by phytosterols is a key mechanism in plant adaptation to abiotic stress. As integral membrane components, plant sterols help maintain the structural and functional integrity of cell membranes under adverse conditions such as temperature extremes (both cold and heat) and drought. mdpi.com Changes in the composition and content of sterols have been observed in plants exposed to various environmental stresses.

For instance, an increased ratio of sitosterol (B1666911) to stigmasterol (B192456) has been linked to enhanced stress tolerance. This modulation of the sterol profile helps to stabilize membranes, preventing leakage and maintaining the function of embedded proteins that are critical for signaling and transport during stress responses. mdpi.com The presence of an ethyl group on the side chain of major plant sterols like sitosterol is proposed to reinforce membrane cohesion, which is a key evolutionary adaptation for plants to cope with significant temperature fluctuations. researchgate.net By ensuring membrane homeostasis, phytosterols, and by extension their metabolic products, are fundamental to the adaptive mechanisms that allow plants to survive in challenging environments.

Table 1: Role of Phytosterols in Plant Response to Abiotic Stress

| Stress Type | Observed Changes in Phytosterols | Functional Significance |

| Temperature Stress (Heat & Cold) | Alterations in the ratio of different sterols (e.g., sitosterol/stigmasterol). | Regulation of membrane fluidity to maintain function at non-optimal temperatures. researchgate.net |

| Drought Stress | Changes in the overall content of free sterols and their conjugated forms. | Maintenance of membrane integrity and reduction of water loss. |

| Salinity Stress | Modifications in the sterol composition of root and shoot membranes. | Contributes to ion homeostasis and osmotic adjustment. |

| UV Radiation | Accumulation of certain sterols and their derivatives. | Protection against oxidative damage and membrane destabilization. |

Inter-species Communication and Allelopathic Interactions Mediated by this compound in Plant Ecology

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.gov These allelochemicals are often secondary metabolites, and there is growing evidence that plant sterols, released through root exudates, can play a role in these interactions. mdpi.com While direct studies on this compound's allelopathic effects are limited, the involvement of its precursor, β-sitosterol, and other phytosterols has been noted.

Root exudates can contain a complex mixture of compounds, including sterols, which can alter the soil environment and affect neighboring plants. mdpi.comornl.gov These compounds can act as signaling molecules or as direct inhibitors of germination and growth of competing plant species. nih.gov The specific composition of these exudates can vary depending on the plant species, developmental stage, and environmental conditions. mdpi.com The release of phytosterols into the rhizosphere is a potential mechanism through which plants can mediate below-ground competition and structure plant communities.

Interactions of this compound with Microbial Communities in Soil and Rhizosphere

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot of microbial activity. Plants release a significant portion of their photosynthetically fixed carbon as root exudates, which serve as a primary nutrient source for soil microorganisms. frontiersin.org The composition of these exudates, which includes phytosterols, plays a critical role in shaping the structure and function of the rhizosphere microbiome.

Phytosterols can selectively influence the growth of certain microbial populations. Some microbes can utilize sterols as a carbon source, while others may be inhibited by them. For example, some studies suggest that phytosterols can modulate the gut microbiota in animals, indicating their potential to influence microbial communities. nih.gov In the soil, this can lead to the enrichment of beneficial microbes that promote plant growth or suppress pathogens, or conversely, the proliferation of detrimental organisms. The interaction between plant-derived sterols and soil microbes is a complex and dynamic process that is fundamental to nutrient cycling, soil health, and plant-pathogen interactions. nih.gov

This compound as a Diagenetic Product and Its Utility in Geochemical and Evolutionary Biology Studies

In the geological record, complex organic molecules can be preserved for millions of years as "biomarkers" or "molecular fossils." Sterols, upon burial in sediments, undergo a series of chemical transformations (diagenesis) to form more stable saturated hydrocarbons called steranes. This compound is a C29 sterane that is a diagenetic product of C29 sterols, primarily sitosterol and stigmasterol.

The presence and abundance of specific steranes in ancient rocks and oils provide valuable information about the types of organisms that lived in the past. C29 steranes, including stigmastane, are particularly significant. While once thought to be exclusively markers for land plants, it is now understood that green algae are also major producers of C29 sterols. harvard.edu Therefore, the abundance of C29 steranes in ancient sediments is used to trace the rise and proliferation of green algae in the oceans during the Neoproterozoic and Paleozoic eras. ucdavis.edu The analysis of sterane profiles, including the ratio of C27, C28, and C29 steranes, helps paleontologists and geochemists reconstruct ancient ecosystems and understand major evolutionary events, such as the diversification of eukaryotes. nih.gov Furthermore, because of its high stability, stigmastane can be used as a conserved internal biomarker to assess the extent of biodegradation in oil reservoirs. nih.gov

Theoretical Modeling and Chemoinformatics of 5alpha Stigmastane Interactions and Properties

Molecular Dynamics Simulations of 5alpha-Stigmastane with Lipid Bilayers and Biological Macromolecules

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While direct MD simulation studies specifically on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from simulations of structurally similar phytosterols (B1254722), such as stigmasterol (B192456) and beta-sitosterol. These simulations provide a framework for understanding how the rigid, hydrophobic structure of this compound likely interacts with cell membranes and proteins.

Interaction with Lipid Bilayers: Like other sterols, this compound is expected to insert into phospholipid bilayers, orienting its tetracyclic ring system parallel to the lipid acyl chains. This insertion modulates key membrane properties. MD simulations of other plant sterols have shown they influence membrane fluidity, thickness, and lateral pressure profiles. mdpi.com The fully saturated nature of the this compound ring system, compared to the double bonds found in many other phytosterols, would likely lead to a more pronounced ordering effect on neighboring lipid chains, thereby increasing membrane rigidity and decreasing permeability. mdpi.com Simulations can model these effects by calculating parameters like the deuterium (B1214612) order parameter (S_CD) of lipid tails, area per lipid, and bilayer thickness over time. youtube.com

Interaction with Biological Macromolecules: MD simulations are also employed to study the stability and dynamics of sterol-protein complexes. For instance, simulations of stigmasterol with various proteins have been conducted to analyze the stability of the docked complex. researchgate.netresearchgate.net These studies typically run for nanoseconds to microseconds, tracking metrics like the Root Mean Square Deviation (RMSD) to assess conformational stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand. nih.gov A simulation of this compound with a target protein would likely reveal strong hydrophobic interactions within a binding pocket, with the stability of the complex being a key determinant of its potential biological role. biochemjournal.com

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Simulation Software | GROMACS | Widely used engine for molecular dynamics. nih.gov |

| Force Field | AMBER99SB-ILDN | Describes the potential energy and forces between atoms. nih.gov |

| Simulation Time | 100 - 200 ns | Duration to observe molecular motions and achieve stability. researchgate.netnih.gov |

| Temperature | 310 K | Simulates physiological temperature. nih.gov |

| Key Analyses | RMSD, RMSF, Hydrogen Bonds | To assess complex stability, residue fluctuation, and specific interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues in Biological Systems (excluding human pharmacology)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models could be developed to predict their effects in various non-human biological systems, such as their role in plant development or their ecotoxicological impact on invertebrates.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of stigmastane (B1239390) analogues with known biological activity. These descriptors quantify various aspects of the molecule's physicochemical properties.

Topological descriptors: These describe the connectivity and branching of the molecule.

Electronic descriptors: These relate to the molecule's electronic properties, such as dipole moment and orbital energies (HOMO/LUMO).

Spatial (3D) descriptors: These describe the three-dimensional shape and size of the molecule.

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area. nih.gov

Once calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that correlates a combination of these descriptors with the observed activity. nih.gov For example, a QSAR model could predict the toxicity of various stigmastane derivatives to the water flea Daphnia magna, a common model organism in ecotoxicology. nih.gov Such models could indicate that toxicity increases with lipophilicity while decreasing with polarity and branching. nih.gov In plant biology, QSAR could model the growth-regulating effects of stigmastane-derived brassinosteroid precursors. nih.gov

| Descriptor Type | Example Descriptor | Potential Relevance |

|---|---|---|

| Physicochemical | logP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and bioavailability. |

| Electronic | HOMO-LUMO energy gap | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| 3D / Spatial | Molecular Volume | Relates to steric fit in a receptor or enzyme active site. |

| Constitutional | Molecular Weight | Basic descriptor related to the size of the molecule. |

Prediction of this compound Reactivity and Transformation Pathways through Computational Methods

Computational methods are invaluable for predicting how this compound might be chemically transformed or degraded in biological or environmental systems. These approaches can identify reactive sites on the molecule and forecast potential metabolic products.

Density Functional Theory (DFT) Calculations: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It can be used to calculate a range of reactivity descriptors for this compound. For instance, mapping the molecular electrostatic potential (MEP) can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. nih.gov Analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for redox reactions. researchgate.net These calculations help to understand the intrinsic reactivity of the stigmastane skeleton.

Metabolic Pathway Prediction: The transformation of steroids in microorganisms often follows conserved pathways, such as the 9,10-seco pathway, which involves the oxidative opening of the steroid rings. nih.govnih.gov Computational tools and platforms can predict the metabolic fate of a compound by applying a library of known biotransformation rules. creative-biolabs.com For this compound, these tools would likely predict initial hydroxylation at various positions on the steroid nucleus by cytochrome P450-type enzymes, followed by dehydrogenation and subsequent ring cleavage. mdpi.commdpi.com Web servers like SOMP (Site of Metabolism Prediction) can be used to predict which atoms are most likely to be modified by specific enzyme families. researchgate.net

| Reaction Type | Enzyme Class (Hypothetical) | Potential Product |

|---|---|---|

| Hydroxylation | Cytochrome P450 Monooxygenase | Hydroxylated this compound derivatives |

| Dehydrogenation | Hydroxysteroid Dehydrogenase | 5alpha-stigmastanone derivatives |

| Side-chain oxidation | Acyl-CoA Dehydrogenase | C19 or C22 steroid core |

| A-ring cleavage | 3-ketosteroid-Δ1-dehydrogenase | Seco-steroid derivatives |

Database and Cheminformatic Tools for this compound Data Analysis and Management

Cheminformatics relies on databases and software tools to store, search, and analyze chemical data. Several major public databases contain information on this compound, making them essential resources for researchers.

Public Chemical Databases:

PubChem: A comprehensive database maintained by the NCBI, PubChem provides detailed information for this compound (CID 313279 and 5491914), including its chemical structure, computed properties (e.g., molecular weight, XLogP3), synonyms, and links to literature. nih.govnih.gov

ChEBI (Chemical Entities of Biological Interest): Hosted by the EMBL-EBI, ChEBI provides an ontological classification for this compound as a phytosterol and a C29-steroid. ebi.ac.uk

LIPID MAPS: This database classifies this compound within its lipid classification system under the category of Stigmasterols and C24-ethyl derivatives [ST0104]. nih.govlipidmaps.org It provides a structured framework for understanding its relationship to other lipids.

FooDB: This database lists phytosterols, including those with a stigmastane skeleton, and details their presence in various food sources. foodb.ca

ChEMBL: While specific data for this compound is limited, ChEMBL contains extensive bioactivity data for related phytosterols like sitosterol (B1666911), which can be useful for comparative analysis. ebi.ac.uk

These resources allow for rapid retrieval of structural and physicochemical data, similarity searches to find related compounds, and cross-referencing with biological assay data, forming the foundation for more advanced computational modeling and data analysis.

| Database/Tool | Provided Information for this compound | Primary Use |

|---|---|---|

| PubChem | 2D/3D Structures, Computed Properties, Synonyms, Literature Links. nih.gov | General chemical information retrieval. |

| LIPID MAPS | Hierarchical lipid classification, structure. nih.gov | Lipidomics research and classification. |

| ChEBI | Ontology, IUPAC name, chemical formula. ebi.ac.uk | Chemical ontology and database integration. |

| FooDB | Information on presence in food sources. foodb.ca | Nutritional and food science research. |

Emerging Research Frontiers and Future Directions for 5alpha Stigmastane Studies

Unexplored Biosynthetic Enzyme Systems and Genetic Regulation for 5alpha-Stigmastane

The biosynthesis of plant sterols, the precursors to this compound, involves a complex and highly regulated network of enzymes. ontosight.ai While the general pathways are understood, the specific enzymes and genetic regulatory mechanisms governing the production of the vast diversity of steroidal compounds, including the saturation of the C5-C6 double bond to form the this compound skeleton, remain partially uncharted territory.

Future research is anticipated to focus on the discovery and characterization of novel sterol-modifying enzymes. For instance, while 5alpha-reductase enzymes (such as SRD5A1, SRD5A2, and SRD5A3) are known to catalyze the reduction of the Δ4-double bond in various steroids, their specific roles and substrate specificities in the context of the full spectrum of plant stigmastanes are not fully elucidated. wikipedia.org There is a significant opportunity to identify and characterize new reductases, isomerases, and other tailoring enzymes from diverse plant species, particularly those known to produce unique stigmastane (B1239390) derivatives. researchgate.net

The genetic regulation of these biosynthetic pathways is another critical area for exploration. Studies on genes like FK, which encodes a sterol C-14 reductase, have revealed that sterol levels can feedback-regulate gene expression. nih.gov Furthermore, the expression of sterol biosynthetic genes can be influenced by various plant hormones, suggesting a complex interplay between different signaling pathways. nih.gov The investigation into pathway-specific transcription factors, similar to the Zn(II)2Cys6 regulators found in mycotoxin biosynthesis, could reveal how plants control the flux towards specific stigmastane end-products. mdpi.com Unraveling these regulatory networks could enable the metabolic engineering of plants to produce higher quantities of desired stigmastane compounds.

Table 1: Key Genes and Enzymes in Sterol Biosynthesis with Potential Relevance to this compound

| Gene/Enzyme Family | Function | Potential Research Direction for this compound |

| 5alpha-Reductases (SRD5A) | Catalyze the reduction of the C4-C5 double bond in 3-oxo-Δ4-steroids. wikipedia.org | Characterizing the substrate specificity of known and novel 5alpha-reductases for various stigmastane precursors. |

| Sterol C-14 Reductase (FK gene) | Catalyzes a key step in the removal of the C14-methyl group. nih.gov | Investigating the downstream effects of FK regulation on the final stigmastane profile. |

| Cytochrome P450s (e.g., DWF4, CYP724B2, CYP90B3) | Involved in multiple hydroxylation steps in brassinosteroid biosynthesis. researchgate.net | Exploring the potential for these or similar P450s to be involved in the modification of the stigmastane side chain. |

| Sterol Methyltransferases (SMT2, SMT3) | Catalyze the alkylation of the sterol side chain. nih.gov | Understanding how the regulation of SMTs influences the production of C29 sterols like stigmasterol (B192456), the precursor to this compound. |

Development of Novel Biocatalytic Approaches for this compound Synthesis and Transformation